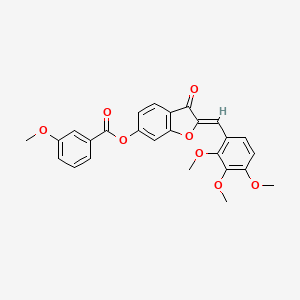

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

Description

This compound belongs to the benzofuran-derived family, characterized by a dihydrobenzofuran core substituted with a benzylidene group and an ester moiety. The (Z)-configuration denotes the spatial arrangement of the substituents around the double bond in the benzylidene fragment.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-17-7-5-6-16(12-17)26(28)33-18-9-10-19-21(14-18)34-22(23(19)27)13-15-8-11-20(30-2)25(32-4)24(15)31-3/h5-14H,1-4H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVUIVUHZKFSKH-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common purification techniques employed in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- The compound has been investigated for its potential antioxidant and anti-inflammatory properties. Research indicates that compounds with similar structures often exhibit significant pharmacological properties due to their intricate designs.

- It has shown promise in inhibiting certain enzymes involved in cell proliferation, suggesting potential anticancer applications.

-

Synthesis of Derivatives :

- This compound serves as a precursor in the synthesis of various derivatives that possess enhanced biological activities. For instance, derivatives have been synthesized for evaluation as anti-inflammatory and antimicrobial agents.

- Biological Activity Studies :

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant properties of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate found that it effectively scavenged free radicals in vitro. The results suggested that the presence of multiple methoxy groups significantly enhances its antioxidant capacity compared to similar compounds lacking these groups.

Case Study 2: Anticancer Potential

Research on the anticancer effects of this compound indicated that it could inhibit the growth of certain cancer cell lines through modulation of apoptotic pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cell death in treated cells.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate involves its interaction with molecular targets such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt critical cellular processes, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs differ in the substitution patterns of the benzylidene group and the ester moiety. Key examples include:

| Compound Name | Benzylidene Substituents | Ester Group | Key Structural Differences |

|---|---|---|---|

| (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate (Target) | 2,3,4-trimethoxy | 3-methoxybenzoate | Reference compound |

| Methyl {[3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl]oxy}acetate | 2,3,4-trimethoxy | Methyl oxyacetate | Ester replaced with smaller, flexible oxyacetate |

| (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate | 3,4,5-trimethoxy | 2,6-dimethoxybenzoate | Methoxy groups shifted to 3,4,5 positions on benzylidene; ester has dual methoxy substituents |

| (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate | 2,4,5-trimethoxy | Methanesulfonate | Sulfonate ester; altered methoxy positions on benzylidene |

Physicochemical Properties

- Lipophilicity : The target compound’s logP is predicted to be higher than methanesulfonate analogs () but lower than 2,6-dimethoxybenzoate derivatives () due to fewer electron-withdrawing groups.

- Solubility : Methoxy-rich benzylidene groups (e.g., 3,4,5-trimethoxy in ) may reduce aqueous solubility compared to the target’s 2,3,4-substitution.

- Stereochemical Stability : The (Z)-configuration in all analogs ensures consistent spatial orientation, critical for intermolecular interactions.

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its structure, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is , with a molecular weight of approximately 398.4 g/mol. The compound features a benzofuran core with multiple methoxy groups, which enhance its solubility and reactivity.

Key Structural Features

| Feature | Description |

|---|---|

| Benzofuran Core | Provides a scaffold for biological activity |

| Trimethoxy Substituents | Enhance solubility and reactivity |

| Carboxylate Group | Influences pharmacokinetics and bioactivity |

Synthesis Methods

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic conditions. Common catalysts include piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of starting materials.

Synthetic Route Overview

- Condensation Reaction : Combine 2,3,4-trimethoxybenzaldehyde with a benzofuran derivative.

- Catalysis : Use piperidine or pyridine as catalysts.

- Reflux Conditions : Maintain temperature to promote reaction completion.

- Purification : Employ recrystallization or chromatography for purification.

Biological Activity

Research indicates that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate exhibits several promising biological activities:

Antioxidant Activity

Compounds with similar structures have shown significant antioxidant properties. The presence of multiple methoxy groups is believed to enhance radical scavenging activity.

Anti-inflammatory Effects

Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for anti-inflammatory drug development.

Anticancer Potential

Preliminary studies indicate cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

The compound's interaction with specific molecular targets such as enzymes and receptors is crucial for its biological effects. It may modulate these targets to exert therapeutic effects.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that derivatives of benzofuran exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Research : In vitro studies revealed that compounds similar to (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene) significantly reduced TNF-alpha levels in macrophages .

- Cytotoxicity Assays : Research on related compounds indicated IC50 values in the low micromolar range against several cancer cell lines .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | High radical scavenging activity | |

| Anti-inflammatory | Inhibition of COX-2 and cytokines | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Q & A

Q. What synergistic effects are observed when combined with other bioactive agents?

- Methodological Answer : Test combinations with known microtubule disruptors (e.g., combretastatin A-4 analogs) using Chou-Talalay synergy analysis (CompuSyn software). Isobolograms and combination indices (CI < 1) quantify synergy. Mechanistic studies (e.g., tubulin polymerization assays) clarify additive vs. synergistic modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.